Alloferon 2

Antiviral Immunology Epstein-Barr Virus

Choose sequence-defined Alloferon 2 (GVSGHGQHGVHG), not a generic alloferon. It delivers 54.28% EBV DNA clearance vs. 30.0% for valaciclovir and a 3.27 log10 HHV-1 reduction, supported by documented NK cell activation and a six-point safety profile. The absence of the N-terminal histidine in Alloferon 2 (vs. Alloferon 1) yields distinct antiviral potency. Insist on the exact variant for reproducible results.

Molecular Formula C48H70F3N19O17
Molecular Weight 1242.2 g/mol
Cat. No. B12109022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloferon 2
Molecular FormulaC48H70F3N19O17
Molecular Weight1242.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7)
InChIKeyOBMWXSWSUDGNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alloferon 2 Procurement: Sequence, CAS, and Baseline Characteristics for Scientific Selection


Alloferon 2 (CAS: 347884-62-2) is a linear, non-glycosylated oligopeptide consisting of 12 amino acids with the sequence GVSGHGQHGVHG (molecular formula C46H69N19O15, molar mass 1128.16) [1]. It belongs to the alloferon family of immunomodulatory antimicrobial peptides (AMPs), originally isolated from the hemolymph of the experimentally infected blow fly Calliphora vicina [2]. Alloferon 2 is a variant of Alloferon 1 (HGVSGHGQHGVHG), differing by the absence of the N-terminal histidine residue [3]. The compound functions primarily as an immunomodulator, enhancing natural killer (NK) cell cytotoxicity and stimulating interferon synthesis, with demonstrated antiviral and antitumoral activities in preclinical models [4].

Why Generic Substitution Fails: Structural Determinants of Alloferon 2 Activity Versus Alloferon 1 and Truncated Analogues


Within the alloferon family, minor sequence variations translate into quantifiable differences in biological activity, rendering generic substitution scientifically unsound. The N-terminal region is a critical determinant of antiviral efficacy: Alloferon 2 (GVSGHGQHGVHG) lacks the N-terminal histidine present in Alloferon 1 (HGVSGHGQHGVHG) [1]. This structural difference yields distinct antiviral potency profiles in head-to-head assays [2]. Furthermore, studies on truncated analogues (Alloferon 3 and 4, which are N-terminally shortened forms of Alloferon 1) demonstrate that progressive truncation alters biological activity, underscoring that sequence integrity cannot be assumed interchangeable [3]. Procurement of generic 'alloferon' without specification of the exact variant risks selecting a peptide with unverified or suboptimal activity for the intended research application.

Alloferon 2 Quantitative Differentiation Guide: Comparator-Based Evidence for Procurement Decisions


Alloferon 2 Demonstrates Superior EBV DNA Clearance Versus Valaciclovir in Chronic Epstein-Barr Virus Infection

In a head-to-head clinical study of chronic Epstein-Barr virus infection (CEBVI) patients, Alloferon 2 treatment resulted in a significantly higher proportion of patients achieving undetectable EBV DNA in saliva compared to the standard antiviral valaciclovir [1]. The study reported that 54.28% of Alloferon 2-treated patients (38/70) had no detectable EBV DNA at 6 weeks post-therapy, versus 30.0% (9/30) in the valaciclovir group [1].

Antiviral Immunology Epstein-Barr Virus Clinical Virology

Alloferon 2 Achieves 3.27 log10 Reduction in HHV-1 Titer in Combination with PHA-Stimulated Lymphocytes

In a controlled in vitro study, Alloferon 2 (400 µg/mL) combined with phytohemagglutinin (PHA)-stimulated human lymphocytes reduced human herpesvirus type 1 (HHV-1) McIntyre strain replication by 3.27 log10 TCID50/mL [1]. Under identical conditions, Alloferon 1 achieved a reduction of 3.69 log10 TCID50/mL [1].

Antiviral Herpesvirus Immunomodulation In Vitro Assay

Alloferon 2 Exhibits Dose-Dependent Antiviral Activity Against Canine Parvovirus with Maximal Efficacy at 250 µg/mL

An in vitro study evaluating Alloferon 2 against canine parvovirus (CPV) in FK81 cells demonstrated dose-dependent antiviral activity, with the strongest protective effect observed at 250 µg/mL and 25 µg/mL [1]. The study noted that 2.5 µg/mL also exhibited antiviral activity, establishing an effective concentration range [1].

Veterinary Virology Canine Parvovirus Antiviral In Vitro

Alloferon 2 Demonstrates Favorable Safety Profile: Non-Cytotoxic, Non-Mutagenic, and Non-Immunogenic

Alloferon 2 is characterized by a favorable safety profile, being described as non-cytotoxic, non-immunogenic, non-mutagenic, non-carcinogenic, non-embryotoxic, and non-reproductive toxic [1]. This profile distinguishes it from many conventional antiviral agents that carry significant cytotoxicity or mutagenicity liabilities.

Toxicology Safety Pharmacology Immunomodulation Drug Development

Alloferon 2 Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Chronic Epstein-Barr Virus (EBV) Infection Research and Therapeutic Development

Based on the clinical evidence showing 54.28% EBV DNA clearance rate versus 30.0% for valaciclovir [1], Alloferon 2 is a superior candidate for studies investigating EBV-associated pathologies, including chronic active EBV infection, EBV-associated lymphoproliferative disorders, and post-transplant EBV reactivation. The compound's demonstrated ability to expand NK cell populations and enhance cytotoxic activity [1] makes it particularly suitable for immunotherapeutic approaches targeting EBV.

Herpesvirus (HHV-1/HSV-1) Replication Inhibition Studies

Alloferon 2 provides a validated tool for in vitro herpesvirus research, with established quantitative antiviral activity (3.27 log10 reduction in HHV-1 titer at 400 µg/mL with PHA-stimulated lymphocytes) [2]. Researchers requiring maximal antiviral suppression may consider Alloferon 1 (3.69 log10 reduction), while those prioritizing other experimental parameters (e.g., differential downstream signaling effects) may select Alloferon 2 based on the documented 0.42 log10 potency difference.

Veterinary Antiviral Development for Canine Parvovirus

The dose-dependent activity of Alloferon 2 against canine parvovirus in FK81 cells [3] supports its application in veterinary antiviral research, particularly for developing prophylactic or therapeutic interventions for CPV. The established effective concentration range (25-250 µg/mL) provides a clear starting point for further in vivo validation and formulation development.

Immuno-Oncology Research Requiring NK Cell Activation with Favorable Safety Profile

For cancer immunotherapy research, Alloferon 2 offers a combination of NK cell-stimulatory activity and a favorable six-point safety classification (non-cytotoxic, non-immunogenic, non-mutagenic, non-carcinogenic, non-embryotoxic, non-reproductive toxic) [4]. This profile is advantageous for studies where minimizing off-target toxicity is essential, such as combination therapy investigations or long-term immune modulation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alloferon 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.